N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin 1A Receptors in Alzheimer's Disease
A study used a serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in the hippocampi and raphe nuclei of patients with Alzheimer's compared to controls. This decrease correlated with clinical symptoms and neuropathological loads, suggesting the potential utility of similar compounds in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).
Synthesis and Bioactivity of Novel Benzamides
Another study focused on synthesizing metal complexes of new benzamides, including variants structurally related to the query compound, to evaluate their antibacterial activity. The copper complexes exhibited better activities than free ligands against various bacteria, highlighting the role of such compounds in developing new antibacterial agents (Khatiwora et al., 2013).
PET Radiotracers for CB1 Cannabinoid Receptors
Research on the synthesis of PET radiotracers for studying CB1 cannabinoid receptors involved compounds with piperidinyl and fluoro functional groups. These radiotracers, including ones structurally related to the inquiry compound, are used in brain imaging to understand receptor distribution and functioning, offering insights into various neurological conditions (Katoch-Rouse & Horti, 2003).
Novel Orexin Receptor Antagonists
A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, presents insights into the metabolism of therapeutic agents. Understanding the metabolic pathways of such compounds is crucial for drug development, especially in the context of treating insomnia (Renzulli et al., 2011).
Benzamide Derivatives as Serotonin 4 Receptor Agonists
The synthesis and pharmacological properties of benzamide derivatives were explored for their effects on gastrointestinal motility. These compounds, including variations of benzamides, serve as potential therapeutic agents for gastrointestinal disorders, highlighting the broad applicability of such chemical structures in medicinal chemistry (Sonda et al., 2004).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-27-17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)28(25,26)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBDVBHESYTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.